molecular formula C9H12IN2O8P B159826 5-Iodo-2'-deoxyuridine-5'-monophosphate CAS No. 1763-02-6

5-Iodo-2'-deoxyuridine-5'-monophosphate

Cat. No.: B159826
CAS No.: 1763-02-6
M. Wt: 434.08 g/mol
InChI Key: WXFYBFRZROJDLL-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2’-Deoxyuridine-5’-Monophosphate: is a pyrimidine nucleoside analog, specifically a halogenated thymidine derivative. It is known for its antiviral properties and is used in various scientific research applications, particularly in the study of DNA replication and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate typically involves the iodination of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups, followed by iodination using iodine and a suitable oxidizing agent. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for 5-Iodo-2’-Deoxyuridine-5’-Monophosphate are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Radiosensitization

One of the prominent applications of IUdMP is its role in enhancing the effectiveness of radiation therapy. A preclinical study demonstrated that oral administration of 5-iodo-2'-deoxyuridine (IUdR), from which IUdMP is derived, significantly increased DNA incorporation in tumor cells, leading to enhanced radiosensitization effects compared to radiation therapy alone. The study reported a sensitizer enhancement ratio (SER) of 1.31 when combining IUdR with radiation therapy in human glioblastoma xenografts .

Pharmacokinetics and Toxicity Studies

Research has shown that IUdMP exhibits favorable pharmacokinetic properties, allowing for effective systemic delivery without significant toxicity at therapeutic doses. In studies involving athymic mice, IUdMP was administered at doses up to 1500 mg/kg/day without adverse effects on weight or activity levels during treatment . This suggests its potential for use in human clinical settings.

Antiviral Activity

IUdMP has been investigated for its antiviral properties, particularly against herpes simplex virus (HSV). Thymidine kinase (TK) from HSV can phosphorylate IUdMP, enhancing its incorporation into viral DNA and thus inhibiting viral replication. Structural studies have shown that IUdMP binds effectively to TK, suggesting a mechanism through which it can serve as a therapeutic agent against certain viral infections .

Initial Clinical Trials

Early clinical studies indicated that IUdMP could be beneficial in treating various cancers, including high-grade gliomas and colorectal cancers. These studies focused on assessing the compound's efficacy and safety profile when combined with existing chemotherapy regimens . The results showed promising outcomes, warranting further investigation into its clinical applications.

Comparative Data Table

Application AreaKey FindingsReferences
RadiosensitizationIncreased DNA incorporation in tumor cells; SER = 1.31 with radiation therapy
PharmacokineticsNo significant toxicity observed at doses up to 1500 mg/kg/day
Antiviral ActivityEffective phosphorylation by HSV TK; inhibits viral replication
Clinical TrialsPromising efficacy in various cancers; further studies recommended

Mechanism of Action

The mechanism of action of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate involves its incorporation into DNA strands during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. This compound targets thymidine kinase, an enzyme involved in DNA synthesis, making it effective against viruses that rely on this enzyme for replication .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2’-Deoxyuridine-5’-Monophosphate is unique due to its specific incorporation into DNA and its ability to disrupt viral replication. Its iodine atom provides distinct chemical properties that differentiate it from other halogenated nucleosides .

Biological Activity

5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUmp) is a nucleoside analog with significant biological activity, particularly in cancer therapy and antiviral applications. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by various studies and data.

IdUmp is synthesized through the phosphorylation of 5-iodo-2'-deoxyuridine (IdU) using phosphotransferase systems. The compound retains the structural integrity of nucleosides while introducing an iodine atom at the 5-position of the uracil base, which is crucial for its biological activity .

IdUmp exhibits its biological effects primarily through incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cytotoxic effects in rapidly dividing cells. This mechanism is particularly relevant in cancer cells, where uncontrolled proliferation is a hallmark.

Anticancer Activity

IdUmp has been extensively studied for its anticancer properties. It acts as a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. In vitro studies have demonstrated that IdUmp shows competitive inhibition against dUMP, significantly affecting cell lines such as L5178Y murine leukemia cells .

Case Studies and IC50 Values

A summary of various studies highlights the effectiveness of IdUmp against different cancer cell lines:

Cell Line IC50 (µM) Reference
L5178Y (parental)0.5
L5178Y (FdUrd-resistant)1.5
MCF-7 (breast cancer)15.3
MDA-MB-23129.1

These values indicate that IdUmp retains significant potency against both sensitive and resistant cancer cell lines.

Antiviral Activity

In addition to its anticancer properties, IdUmp has shown efficacy against viral infections, particularly herpes simplex virus (HSV). Studies have indicated that IdU can inhibit viral replication by interfering with viral DNA polymerase activity .

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of IdUmp has shown that it is well-tolerated in animal models, with minimal systemic toxicity observed at therapeutic doses. For instance, in athymic mice treated with oral doses of IdU, significant incorporation into tumor DNA was recorded without notable adverse effects on normal tissues .

Toxicity Study Results

Dosage (mg/kg/day) Weight Change (%) DNA Incorporation (%)
750±03.1
1500±03.7

These findings suggest a favorable therapeutic index for IdUmp in clinical settings.

Q & A

Basic Research Questions

Q. What are the key synthesis protocols for 5-Iodo-2'-deoxyuridine-5'-monophosphate (5IU), and how are intermediates purified?

  • Methodology : 5IU is synthesized via iodination of 2'-deoxyuridine derivatives. For example, radiolabeled 5IU can be prepared using 5-[125I]-Iodo-2'-deoxyuridine as a precursor, followed by phosphorylation under anhydrous conditions (e.g., CH₃CN/TFA) and HPLC purification using C18 columns with gradients of acetonitrile and potassium phosphate buffer . Intermediate purification often employs silica gel chromatography or repeated HPLC runs to separate unreacted tin precursors and stereoisomers .
  • Key Characterization : Structural confirmation relies on ¹H NMR, ³¹P NMR, and mass spectrometry (e.g., FAB-HR) to verify phosphorylation and iodination .

Q. How does 5IU interact with thymidylate synthase (TS), and what experimental assays are used to study this interaction?

  • Mechanistic Insight : 5IU mimics 2'-deoxyuridine-5'-monophosphate (dUMP), a natural TS substrate. It competitively inhibits TS by binding to the enzyme’s active site, blocking the conversion of dUMP to thymidylate (dTMP), thereby disrupting DNA synthesis .
  • Assays :

  • Enzyme Activity Assays : Measure TS inhibition via spectrophotometric detection of dTMP production (e.g., using tritiated dUMP and monitoring ³H₂O release).
  • Cellular Assays : Quantify DNA strand breaks via comet assays or flow cytometry in cancer cell lines treated with 5IU .

Q. What are the primary challenges in characterizing 5IU’s stereochemical purity during synthesis?

  • Analytical Methods :

  • HPLC with Chiral Columns : Resolve stereoisomers using gradients optimized for polar phosphotriester derivatives (e.g., 0.07% TFA in H₂O/CH₃CN) .
  • NMR Analysis : ³¹P NMR distinguishes diastereomers by phosphorus chemical shifts, while ¹H NMR identifies axial/equatorial proton configurations in cycloSaligenyl intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiherpes activity of 5IU derivatives?

  • Data Validation Strategies :

  • Replicate Synthesis : Ensure stereochemical consistency using validated protocols (e.g., TFA-mediated hydrolysis conditions for monophosphate release ).
  • Cell-Based Assays : Compare antiviral IC₅₀ values across multiple cell lines (e.g., Vero vs. HeLa) to rule out cell-specific effects.
  • Mechanistic Studies : Confirm target engagement via TS inhibition assays and correlate with antiviral activity .

Q. What strategies optimize the radiochemical yield of [¹²⁵I]-labeled 5IU for in vivo tracking?

  • Optimization Steps :

  • Precursor Design : Use tin intermediates (e.g., 5-trimethylstannyl derivatives) for efficient isotopic exchange under Pd(II) catalysis .
  • HPLC Gradient Refinement : Adjust acetonitrile gradients (e.g., 0–50% over 20 min) to improve separation of labeled 5IU from hydrolyzed byproducts .
  • In Vivo Stability Tests : Assess radiolabel retention in serum via size-exclusion chromatography to validate tracer integrity .

Q. How does 5IU’s phosphotriester stability vary between in vitro and in vivo environments, and how is this quantified?

  • Stability Profiling :

  • In Vitro : Incubate 5IU in simulated physiological buffers (pH 7.4, 37°C) and monitor hydrolysis via LC-MS/MS over 24 hours.
  • In Vivo : Administer radiolabeled 5IU to animal models and analyze biodistribution using gamma counting or PET imaging .
    • Key Findings : CycloSaligenyl prodrugs exhibit prolonged stability in serum compared to unprotected monophosphates, enhancing tumor uptake .

Q. What advanced techniques differentiate 5IU’s binding mode to TS from other dUMP analogs (e.g., 5-fluorodeoxyuridine monophosphate)?

  • Structural Biology Approaches :

  • X-ray Crystallography : Resolve TS-5IU co-crystal structures to map hydrogen bonding and halogen interactions (iodine vs. fluorine) .
  • Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven inhibition .

Q. Methodological Considerations

  • Stereochemical Controls : Always characterize diastereomers via combined NMR/HPLC to avoid misinterpretation of bioactivity data .
  • Enzyme Assay Validation : Include positive controls (e.g., 5-fluorodeoxyuridine monophosphate) and negative controls (unphosphorylated analogs) in TS inhibition studies .
  • Radiolabeling QC : Confirm specific activity (>95% purity) using radio-HPLC and mass balance calculations .

Properties

CAS No.

1763-02-6

Molecular Formula

C9H12IN2O8P

Molecular Weight

434.08 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

WXFYBFRZROJDLL-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Synonyms

5-iodo-2'-deoxyuridine 5'-monophosphate
5-iodo-dUMP
IdUMP
iododeoxyuridylate
iododeoxyuridylate, 125I-labeled

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.